

Application Notes & Protocols for the Analysis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Cat. No.: B1329718

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These application notes provide detailed methodologies for the analysis of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and its corresponding carboxylic acid is presented below. These properties are essential for selecting the appropriate analytical technique.

Property	Value	Compound
Molecular Formula	C ₁₁ H ₁₁ N	1-(4-Methylphenyl)-1-cyclopropanecarbonitrile
Molecular Weight	157.21 g/mol	1-(4-Methylphenyl)-1-cyclopropanecarbonitrile
Boiling Point	293°C at 760 mmHg	1-(4-Methylphenyl)-1-cyclopropanecarbonitrile
Melting Point	109°C[1]	1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid
Molecular Formula	C ₁₁ H ₁₂ O ₂	1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid
Molecular Weight	176.21 g/mol [1]	1-(4-Methylphenyl)-1-cyclopropanecarboxylic acid

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable method for the analysis of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** due to its non-polar nature. The following protocol is based on methods developed for structurally similar compounds, such as 1-(4-methylphenyl)cyclopentane-1-carbonitrile and 1-(4-methylphenyl)cyclohexanecarbonitrile.[2][3]

Experimental Protocol

1. Instrumentation and Columns:

- A standard HPLC system equipped with a UV detector is appropriate.
- A reverse-phase column, such as a C18 or a specialized Newcrom R1 column, is recommended for optimal separation.[2][3]

2. Mobile Phase Preparation:

- Prepare a mobile phase consisting of acetonitrile (MeCN) and water.
- The addition of a small amount of acid, such as 0.1% phosphoric acid or 0.1% formic acid, can improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid is the preferred modifier.^{[2][3]}
- The exact ratio of MeCN to water should be optimized to achieve a suitable retention time, typically starting with a 50:50 (v/v) mixture and adjusting as needed.

3. Sample Preparation:

- Accurately weigh a known amount of the **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** standard or sample.
- Dissolve the material in a suitable solvent, such as the mobile phase or pure acetonitrile, to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

- A summary of the recommended HPLC parameters is provided in the table below.

Parameter	Recommended Condition
Column	C18 or Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV at 220 nm
Run Time	10 minutes (adjust as necessary)

5. Data Analysis:

- Identify the peak corresponding to **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** based on its retention time compared to a standard injection.
- Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Gas Chromatography (GC) Method

Gas chromatography is a viable alternative for the analysis of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**, particularly for assessing purity and for the separation of volatile impurities. The compound's boiling point of 293°C indicates it is sufficiently volatile for GC analysis.

Experimental Protocol

1. Instrumentation:

- A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.
- A fused silica capillary column is recommended. For enantioselective analysis of cyclopropane derivatives, a chiral stationary phase such as Chirasil-Dex may be employed. [\[4\]](#)

2. Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
- For compounds that may exhibit poor peak shape or thermal instability, derivatization may be necessary. However, for **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile**, direct injection is likely to be successful.

3. Chromatographic Conditions:

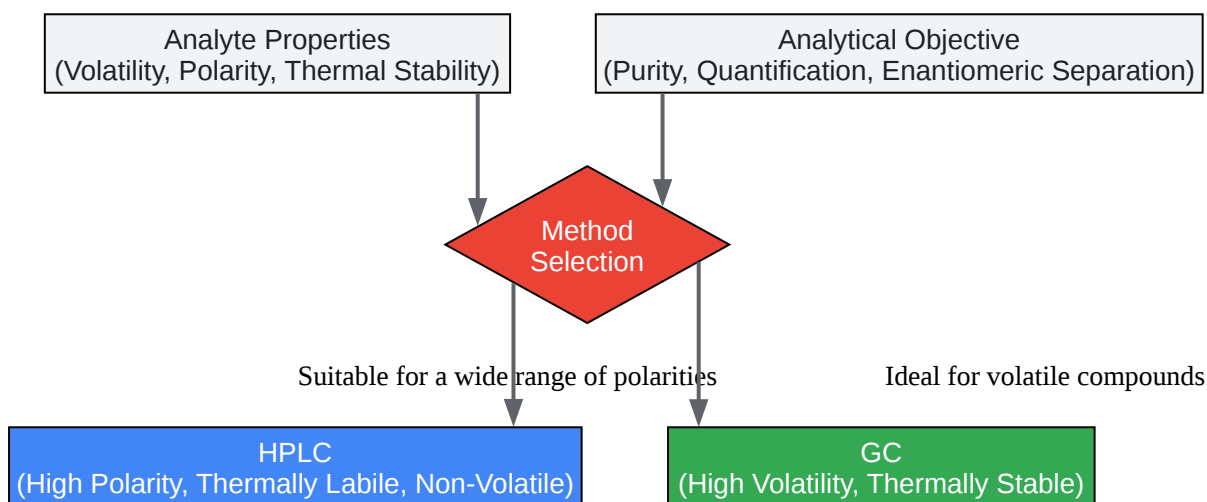
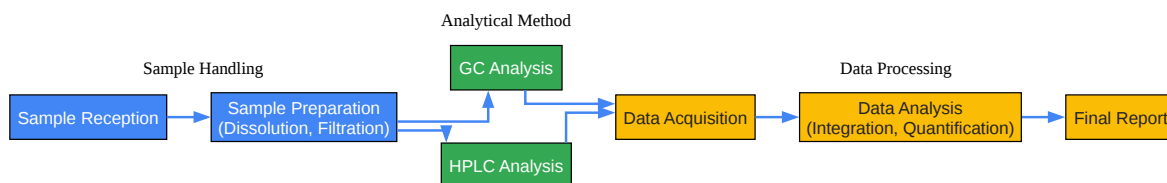
- The following table summarizes the recommended GC parameters.

Parameter	Recommended Condition
Column	Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas	Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature	250°C
Detector Temperature	300°C (FID) or as per MS requirements
Oven Temperature Program	Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C, hold for 5 minutes.
Injection Volume	1 µL (with appropriate split ratio, e.g., 50:1)

4. Data Analysis:

- Identify the analyte peak by its retention time. If using a mass spectrometer, confirm the identity by comparing the mass spectrum with a reference spectrum.
- Quantify the compound using the peak area, either through an external standard method with a calibration curve or an internal standard method for improved accuracy.

Visualizations



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